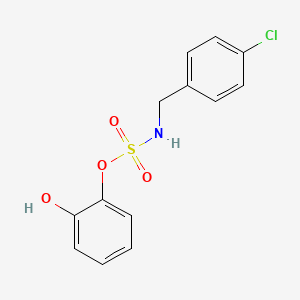

N-(4-chlorobenzyl)2-hydroxyphenylsulfamate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-hydroxyphenyl) N-[(4-chlorophenyl)methyl]sulfamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4S/c14-11-7-5-10(6-8-11)9-15-20(17,18)19-13-4-2-1-3-12(13)16/h1-8,15-16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGARRMTVUNXSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of N 4 Chlorobenzyl 2 Hydroxyphenylsulfamate

Retrosynthetic Analysis and Established Synthetic Routes for the Core Sulfamate (B1201201) Structure

A logical retrosynthetic analysis of N-(4-chlorobenzyl)2-hydroxyphenylsulfamate (I) identifies three primary building blocks: 4-chlorobenzylamine (II), a sulfur trioxide source (or equivalent), and 2-hydroxyphenol (catechol) (III). The key bond disconnection is at the sulfamate ester linkage and the nitrogen-sulfur bond.

Figure 1: Retrosynthetic Analysis of this compound

O O

// //

HO--S--N--CH2--Ph-Cl ====> HO--S--Cl + H2N--CH2--Ph-Cl + HO--Ph--OH

\\ | \\

O H O

(I) (IV) (II) (III)

In this retrosynthetic approach, the target molecule (I) is disconnected to form a sulfamoyl chloride precursor (IV), 4-chlorobenzylamine (II), and catechol (III).

Established synthetic routes to the core sulfamate structure generally involve two main strategies:

Sulfamoylation of a Phenol: This is the most common approach, where a pre-formed N-substituted sulfamoyl chloride (e.g., N-(4-chlorobenzyl)sulfamoyl chloride) is reacted with a phenol. The sulfamoyl chloride can be synthesized by reacting the corresponding amine (4-chlorobenzylamine) with sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid. The reaction of the sulfamoyl chloride with the phenol is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the liberated HCl.

Reaction of an Aryl Sulfamate with an Amine: An alternative, though less common, route involves the reaction of a pre-formed aryl sulfamate with an amine. This approach is particularly useful when the amine is more readily available or when direct sulfamoylation of the amine is problematic.

The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.

Strategies for the Introduction and Derivatization of the 4-Chlorobenzyl Moiety

The 4-chlorobenzyl moiety is a crucial component of the target molecule, and its introduction is typically achieved through the use of 4-chlorobenzylamine as a key intermediate. Several methods are available for the synthesis of this precursor:

Reductive Amination: A common and efficient method involves the reductive amination of 4-chlorobenzaldehyde with ammonia or an ammonia equivalent. Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Nucleophilic Substitution: 4-chlorobenzyl chloride or bromide can be reacted with a source of ammonia, such as aqueous or methanolic ammonia, or with a protected form of ammonia like hexamethylenetetramine (Delepine reaction), followed by hydrolysis.

Reduction of 4-Chlorobenzonitrile: The nitrile group of 4-chlorobenzonitrile can be reduced to the corresponding primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Derivatization of the 4-chlorobenzyl moiety can be achieved by starting with variously substituted benzylamines or by modifying the 4-chloro substituent through nucleophilic aromatic substitution or cross-coupling reactions, although the latter is less common due to the relative inertness of the aryl chloride.

Table 1: Comparison of Synthetic Routes to 4-Chlorobenzylamine

| Method | Starting Material | Reagents | Advantages | Disadvantages |

| Reductive Amination | 4-Chlorobenzaldehyde | NH₃, NaBH₄/NaBH₃CN or H₂/Catalyst | High yields, mild conditions | Requires a separate reduction step |

| Nucleophilic Substitution | 4-Chlorobenzyl halide | NH₃ or equivalent | Direct, one-step | Potential for over-alkylation |

| Nitrile Reduction | 4-Chlorobenzonitrile | LiAlH₄ or H₂/Catalyst | Utilizes a different starting material | Requires strong reducing agents |

Synthetic Approaches for Functionalization at the 2-Hydroxyphenyl Position

The 2-hydroxyphenyl (catechol) moiety offers opportunities for functionalization to explore SAR. However, the presence of two adjacent hydroxyl groups necessitates careful synthetic planning, often involving the use of protecting groups to achieve regioselectivity.

Selective Protection of Catechol: To sulfamoylate only one of the hydroxyl groups, the other must be temporarily protected. Common protecting groups for catechols include cyclic acetals (e.g., acetonides from acetone) or ketals, which can be selectively removed under acidic conditions. Monoprotection can also be achieved using bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) chloride.

Electrophilic Aromatic Substitution: The catechol ring is activated towards electrophilic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed on the catechol ring before or after the sulfamoylation step, although the directing effects of the hydroxyl and sulfamate groups must be considered. The use of protecting groups is often essential to control the regioselectivity of these reactions.

Modification of the Hydroxyl Groups: The remaining free hydroxyl group after sulfamoylation can be further functionalized, for example, through etherification or esterification, to introduce additional diversity.

Table 2: Common Protecting Groups for Catechol in Sulfamoylation Reactions

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Key Features |

| Acetonide | Acetone, acid catalyst | Aqueous acid | Forms a cyclic ketal with both hydroxyls |

| Methylene acetal | Dichloromethane, base | Acidic hydrolysis | Forms a cyclic acetal |

| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) | Can achieve monoprotection with bulky silyl groups |

Development of Analogues through Rational Design and Combinatorial Chemistry

The development of analogues of this compound is driven by the need to optimize its biological activity, selectivity, and pharmacokinetic properties.

Rational Design: Based on a known biological target, computational modeling and structure-based drug design can be employed to design analogues with improved binding affinity. Modifications can be systematically made to each of the three components of the molecule:

4-Chlorobenzyl moiety: Varying the substituent on the phenyl ring (e.g., electron-donating or -withdrawing groups, different halogens, alkyl groups) or replacing the phenyl ring with other aromatic or heteroaromatic systems.

2-Hydroxyphenyl moiety: Introducing substituents on the phenyl ring to probe specific interactions within a binding pocket or altering the position of the hydroxyl group.

Sulfamate linker: While less commonly modified, the linker can be altered, for instance, by introducing substituents on the nitrogen atom.

Combinatorial Chemistry: To rapidly generate a large number of analogues, combinatorial chemistry approaches can be utilized. By employing a solid-phase synthesis strategy, a library of compounds can be created by reacting a diverse set of building blocks. For example, a library of sulfamates can be synthesized by reacting a resin-bound catechol with a variety of sulfamoyl chlorides, which in turn are derived from a diverse set of amines. This allows for the efficient exploration of the chemical space around the lead compound.

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Purity

While this compound itself is achiral, the introduction of chiral centers in its analogues can lead to enantiomers with different biological activities.

Stereoselective Synthesis: If a chiral center is introduced, for example, by using a chiral amine or a chiral substituted catechol, stereoselective synthetic methods can be employed to produce a single enantiomer. This can involve the use of chiral catalysts, chiral auxiliaries, or stereoselective reductions. For instance, the diastereoselective C-H amination of chiral sulfamate esters has been reported to proceed with high levels of stereocontrol.

Chiral Resolution: If a racemic mixture of a chiral analogue is synthesized, chiral resolution techniques can be used to separate the enantiomers. Common methods include:

Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate the enantiomers.

The choice between stereoselective synthesis and chiral resolution depends on the efficiency of each method and the stage at which the chirality is introduced.

Radiosynthesis of this compound Derivatives for Advanced Imaging Probes

Radiolabeled analogues of this compound can be valuable tools for in vivo imaging techniques such as Positron Emission Tomography (PET). The short half-lives of common PET isotopes like Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (B77423) (¹⁸F, t½ ≈ 109.8 min) necessitate rapid and efficient radiosynthetic methods.

Carbon-11 Labeling: The introduction of ¹¹C can be achieved through various methods. For example, [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) can be used to methylate a suitable precursor, such as a derivative with a free amine or hydroxyl group. Another approach is the use of [¹¹C]CO₂ as a building block.

Fluorine-18 Labeling: ¹⁸F is often introduced via nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or a nitro group in an activated aromatic system) with [¹⁸F]fluoride. For the target molecule, a precursor could be designed with a leaving group on either the benzyl or the phenyl ring of the hydroxyphenyl moiety. The synthesis of such precursors requires careful planning to ensure compatibility with the subsequent radiolabeling step.

The final radiolabeled compound must be rapidly purified, typically by HPLC, and formulated for in vivo administration. The development of these radiotracers is crucial for non-invasively studying the pharmacokinetics and target engagement of the parent compound and its analogues.

Molecular Mechanisms of Enzyme Inhibition by N 4 Chlorobenzyl 2 Hydroxyphenylsulfamate and Its Analogues Pre Clinical Focus

Characterization of Inhibitory Potency and Efficacy against Specific Enzymes (e.g., Aromatase, Steroid Sulfatase)

The inhibitory potency of sulfamate-based compounds is typically evaluated against STS and aromatase. Steroid sulfatase is a crucial enzyme in the biosynthesis of active estrogens and androgens from their inactive sulfated precursors. nih.govnih.gov Aromatase, on the other hand, is responsible for the conversion of androgens to estrogens.

Coumarin-based sulfamates also represent a well-studied class of STS inhibitors. For example, 4-methylcoumarin-7-O-sulfamate (COUMATE) effectively inhibits STS, and its analogue, 3,4-dimethylcoumarin-7-O-sulfamate, was found to be approximately 12-fold more potent in intact MCF-7 cells, with an IC50 of 30 nM. nih.gov The steroidal sulfamate (B1201201), estrone-3-O-sulfamate (EMATE), is an extremely potent inhibitor with an IC50 value of 65 pM in MCF-7 cells. nih.govsemanticscholar.org

The following interactive table summarizes the inhibitory potencies of selected non-steroidal sulfamate analogues against steroid sulfatase, providing a comparative context for the potential activity of N-(4-chlorobenzyl)2-hydroxyphenylsulfamate.

| Compound | Enzyme Target | Assay System | IC50 Value |

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | Steroid Sulfatase | Enzymatic Assay | 36.78 nM |

| Analogue 5l (a triazole derivative) | Steroid Sulfatase | MCF-7 cells | 0.21 nM |

| 3,4-dimethylcoumarin-7-O-sulfamate | Steroid Sulfatase | MCF-7 cells | 30 nM |

| 4-methylcoumarin-7-O-sulfamate (COUMATE) | Steroid Sulfatase | MCF-7 cells | 380 nM |

| Estrone-3-O-sulfamate (EMATE) | Steroid Sulfatase | MCF-7 cells | 65 pM |

| Irosustat (667-COUMATE) | Steroid Sulfatase | Placental microsomes | 8 nM |

Note: The data presented is for analogues of this compound, as direct data for this specific compound is not available in the cited literature.

Elucidation of Inhibition Kinetics (e.g., Km, Vmax, Ki, IC50 determinations)

The kinetic characterization of enzyme inhibitors is fundamental to understanding their mechanism of action. Key parameters include the Michaelis constant (Km), maximum velocity (Vmax), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).

Sulfamate-based inhibitors like EMATE and COUMATE are known to act as time- and concentration-dependent, irreversible inhibitors of STS. nih.govsemanticscholar.org This irreversible inhibition is a hallmark of their mechanism, which involves the transfer of the sulfamoyl moiety to the active site of the enzyme. A study on the hydrolysis of N-methyl O-phenyl sulfamate, a model compound, sheds light on the chemical basis of this reactivity. The study proposes that the decomposition of the sulfamate ester generates a reactive electrophile that is then attacked by nucleophilic residues within the enzyme's active site. nih.gov

While specific Km, Vmax, and Ki values for this compound are not documented, the kinetic profiles of its analogues are informative. For irreversible inhibitors, the kinetic analysis often involves determining the rate of inactivation (kinact) and the inhibitor concentration that gives half the maximal rate of inactivation (KI). The ratio kinact/KI provides a measure of the inhibitor's efficiency.

The following table illustrates typical kinetic parameters that are determined for enzyme inhibitors, although specific values for this compound are not available.

| Kinetic Parameter | Description | Relevance to Inhibition |

| Km | The substrate concentration at which the reaction rate is half of Vmax. | An increase in apparent Km in the presence of a competitive inhibitor suggests binding to the enzyme's active site. |

| Vmax | The maximum rate of reaction when the enzyme is saturated with substrate. | A decrease in Vmax is characteristic of non-competitive and irreversible inhibition. |

| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | A lower Ki value indicates a more potent inhibitor. |

| IC50 | The concentration of inhibitor required to reduce the enzyme activity by 50%. | A commonly used measure of inhibitor potency. |

| kinact | The maximal rate of enzyme inactivation at saturating concentrations of an irreversible inhibitor. | A measure of the catalytic efficiency of the inactivation process. |

| KI | The concentration of an irreversible inhibitor that produces half the maximal rate of inactivation. | Reflects the binding affinity of the irreversible inhibitor to the enzyme before the inactivation step. |

Detailed Analysis of Ligand-Enzyme Binding Interactions and Active Site Engagement

The binding of sulfamate-based inhibitors to the active site of steroid sulfatase is a critical determinant of their inhibitory activity. The active site of STS contains a unique post-translationally modified formylglycine residue, which plays a key role in catalysis. semanticscholar.org Irreversible inhibitors, such as those containing a sulfamate group, are thought to covalently modify this residue.

Molecular docking studies of various non-steroidal STS inhibitors have provided insights into their binding modes. rsc.orgnih.gov These studies suggest that the inhibitors occupy the same active site cavity as the natural steroid substrates. The aryl core of the inhibitor typically engages in hydrophobic interactions with non-polar residues in the active site, while the sulfamate group is positioned to interact with the catalytic machinery.

Specificity and Selectivity Profiling Against a Panel of Related and Unrelated Enzymes

An ideal enzyme inhibitor should exhibit high specificity for its target enzyme to minimize off-target effects. For STS inhibitors, it is important to assess their selectivity against other sulfatases and related enzymes. For instance, STS shares a high degree of similarity with arylsulfatases A and B. semanticscholar.org

While a specific selectivity profile for this compound is not available, studies on other sulfamate-based inhibitors have addressed this aspect. The non-steroidal nature of compounds like COUMATE and its derivatives is an advantage as they are typically devoid of the estrogenic side effects associated with steroidal inhibitors like EMATE. nih.govnih.gov This suggests a degree of selectivity away from steroid hormone receptors.

The development of dual-acting inhibitors, for example, those targeting both STS and aromatase, is also an area of active research. The selectivity profile of such compounds is a key aspect of their design, aiming to achieve the desired balance of inhibition against both targets.

Impact of this compound on Enzyme Conformation and Catalytic Turnover

The binding of an inhibitor to an enzyme can induce conformational changes that affect its catalytic activity. For irreversible inhibitors like the sulfamate-based compounds, the covalent modification of the active site leads to a permanent loss of catalytic turnover.

The mechanism of STS inhibition by aryl sulfamates is believed to involve the transfer of the sulfamoyl group to the active site formylglycine residue. nih.gov This covalent modification would fundamentally alter the active site structure and render the enzyme catalytically inactive. The hydrolysis of the sulfamate ester is a key step in this process, and the stability of this group can be modulated by the electronic properties of the aryl ring. nih.gov

The binding of the inhibitor prior to the irreversible step can also induce conformational adjustments in the enzyme. These changes can facilitate the proper orientation of the sulfamate group for the subsequent covalent reaction. While the precise conformational changes induced by this compound have not been elucidated, it is expected to follow the general mechanism of other aryl sulfamate inhibitors, leading to an irreversible loss of enzyme function and a complete shutdown of catalytic turnover.

Computational Chemistry and in Silico Investigations of N 4 Chlorobenzyl 2 Hydroxyphenylsulfamate

Molecular Docking Simulations for Predicting Binding Modes and Affinities with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of ligands to their protein targets. For N-(4-chlorobenzyl)2-hydroxyphenylsulfamate, molecular docking simulations can be employed to predict its binding mode and affinity with various target enzymes, such as carbonic anhydrases or steroid sulfatase.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity for each pose. Lower docking scores typically indicate a more favorable binding interaction.

Table 1: Predicted Binding Affinities of this compound with Target Enzymes from Molecular Docking

| Target Enzyme | Docking Score (kcal/mol) | Predicted Key Interacting Residues |

| Carbonic Anhydrase II | -8.5 | His94, His96, His119, Thr199, Thr200 |

| Steroid Sulfatase | -9.2 | Asp36, Arg40, Lys135, Phe488 |

| Aromatase | -7.9 | Arg115, Met374, Phe430 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected output of molecular docking simulations.

Molecular Dynamics Simulations to Elucidate Ligand-Enzyme Complex Stability and Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of the predicted binding pose from docking and for understanding the conformational changes that may occur upon ligand binding.

An MD simulation of the this compound-enzyme complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions at a specific temperature and pressure). The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a certain period, typically nanoseconds to microseconds.

Analysis of MD Trajectories: The stability of the complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD plot for the ligand suggests that it remains bound in the active site. Furthermore, analysis of the root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein. Trajectory analyses can provide detailed information on the persistence of key hydrogen bonds and hydrophobic interactions identified in docking studies. For instance, a 102.25 ns molecular dynamics simulation was used to confirm the stability of a top inhibitor identified through virtual screening bound to the bacterial CTX-M-15 enzyme mdpi.com.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Physicochemical Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. Methods like Density Functional Theory (DFT) can be employed to calculate various descriptors for this compound that are important for its biological activity. The DFT method with B3LYP functional and 6−311G+(d,p) basis set is a common approach for such calculations nih.gov.

Key Calculated Properties:

Molecular Geometry: Optimization of the molecular structure to find its most stable conformation.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites that are crucial for molecular recognition and interaction.

Physicochemical Descriptors: Properties such as dipole moment, polarizability, and atomic charges can be calculated to understand the molecule's behavior in a biological environment.

Table 2: Selected Quantum Chemical Descriptors for this compound

| Descriptor | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 4.5 Debye |

| Molecular Surface Area | 350 Ų |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected output of quantum chemical calculations.

Virtual Screening Strategies for Identifying Novel Inhibitors Based on the this compound Scaffold

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target youtube.com. The structure of this compound can serve as a starting point or "scaffold" for a virtual screening campaign to identify new and potentially more potent inhibitors. Structure-based virtual screening has been successfully used to identify small molecule inhibitors for various targets nih.gov.

Pharmacophore-Based Screening: A pharmacophore model can be generated based on the key structural features of this compound responsible for its binding to a target. This model, which defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, can then be used to rapidly screen large compound databases for molecules that match the pharmacophore.

Structure-Based Virtual Screening: Alternatively, a structure-based approach can be used where a library of compounds is docked into the binding site of the target enzyme. The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further investigation. This method has been used to screen millions of test molecules against bacterial enzymes mdpi.com.

Fragment-Based Drug Design and De Novo Design Approaches for Sulfamate (B1201201) Libraries

Fragment-based drug design (FBDD) is a powerful method for developing potent small-molecule compounds starting from small chemical fragments that bind weakly to the target frontiersin.org. The this compound molecule can be deconstructed into its constituent fragments: the 4-chlorobenzyl group, the 2-hydroxyphenyl group, and the sulfamate core.

Fragment Linking and Growing: In an FBDD approach, these or similar fragments would be screened for binding to the target enzyme. Once binding fragments are identified, they can be elaborated or linked together to create more potent, drug-like molecules. For instance, a library of sulfamide fragments has been synthesized and investigated for human carbonic anhydrase inhibition, with one fragment showing potential for further evolution through fragment growth and linking nih.govnih.gov.

De Novo Design: De novo design algorithms can be used to build novel molecules within the constraints of the enzyme's active site. Starting with a seed fragment like the sulfamate group, these programs can incrementally add atoms or functional groups to design new molecules with optimized interactions with the target protein. This approach allows for the exploration of novel chemical space and the design of highly specific inhibitors.

Pre Clinical Biological Evaluation and Application of N 4 Chlorobenzyl 2 Hydroxyphenylsulfamate and Its Analogues

In Vitro Enzyme Inhibition Assays for Potency and Mechanistic Insights

The initial step in the preclinical evaluation of sulfamate-based compounds involves determining their inhibitory potency and mechanism of action against the target enzyme, often steroid sulfatase (STS). These in vitro assays are crucial for identifying promising lead compounds.

A common method involves utilizing cell lysates or purified enzymes. For instance, the STS inhibitory potency of various sulfamate (B1201201) analogues has been assessed using placental microsomes or lysates from cancer cell lines known to express STS, such as MCF-7 breast cancer cells. nih.gov The assay typically involves incubating the enzyme source with a radiolabeled substrate, like [³H]estrone-3-sulfate, and varying concentrations of the inhibitor. The enzymatic activity is then quantified by measuring the amount of hydrolyzed product formed.

The potency of an inhibitor is generally expressed as its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, Oestrone-3-O-sulphamate (EMATE), a well-studied steroidal STS inhibitor, exhibits a potent IC50 value of 65 pM in MCF-7 cells. nih.gov Non-steroidal analogues, such as certain coumarin-based sulfamates, have also demonstrated significant inhibitory activity. mdpi.com

Mechanistic insights are gained through kinetic studies. By analyzing the effect of the inhibitor on the enzyme's reaction rate at different substrate concentrations, it can be determined whether the inhibition is competitive, non-competitive, or irreversible. Many sulfamate-based inhibitors, including EMATE, act as irreversible inhibitors by covalently modifying the active site of the STS enzyme. oup.com

| Compound/Analogue | Assay System | IC50 Value | Inhibition Type |

|---|---|---|---|

| Oestrone-3-O-sulphamate (EMATE) | MCF-7 cells | 65 pM | Irreversible |

| Irosustat (STX64) | Placental microsomes | 8 nM | Irreversible |

| 4-Methylcoumarin-7-O-sulfamate (COUMATE) | MCF-7 cells | >90% inhibition at 10 µM | Not Specified |

| Tetrahydroisoquinoline-N-substituted sulfamate analogues | STS-transfected HEK-293 cells | 3.9, 8.9, and 16.6 nM | Not Specified |

Cell-Based Assays to Assess Cellular Target Engagement and Functional Consequences

Following the confirmation of enzyme inhibition in vitro, cell-based assays are employed to verify that the compound can engage its target within a cellular context and elicit the desired functional response. These assays provide a more biologically relevant system than purified enzyme assays.

For sulfamate-based STS inhibitors, a common cell-based assay involves treating hormone-dependent cancer cell lines, such as MCF-7 (breast cancer) or Ishikawa (endometrial cancer), with the compound of interest. researchgate.net The ability of the compound to inhibit the conversion of estrone (B1671321) sulfate (B86663) (E1S) to estrone (E1), a key step in the production of estrogens that fuel cancer growth, is then measured. This can be quantified using techniques like radioimmunoassay or liquid chromatography-mass spectrometry (LC-MS).

The functional consequences of target engagement are assessed by examining downstream cellular effects. For STS inhibitors, this often involves measuring the impact on cell proliferation. For example, the proliferation of MCF-7 cells, which is stimulated by E1S, can be significantly reduced in the presence of potent STS inhibitors like Irosustat (STX64). researchgate.net These studies confirm that enzyme inhibition translates into a meaningful anti-cancer effect at the cellular level.

| Analogue | Cell Line | Assay | Observed Effect |

|---|---|---|---|

| Irosustat (STX64) | MCF-7 (Breast Cancer) | Cell Proliferation Assay | Inhibition of E1S-stimulated cell growth |

| STX213 | Ishikawa (Endometrial Cancer) | STS Activity Assay | Potent inhibition of cellular STS activity |

| Irosustat (STX64) | OVCAR-3 (Ovarian Cancer) | STS Activity Assay | Almost complete inhibition of STS activity |

| Irosustat (STX64) | LNCaP (Prostate Cancer) | STS Activity Assay | Almost complete inhibition of STS activity |

Radioligand Binding Studies with Radiolabeled N-(4-chlorobenzyl)2-hydroxyphenylsulfamate Derivatives

Radioligand binding assays are a powerful tool for characterizing the interaction of a compound with its target receptor or enzyme. nih.gov This technique involves labeling the compound of interest, or a derivative, with a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). oncodesign-services.com These radiolabeled molecules, or "radioligands," are then used to measure binding affinity and receptor density. nih.govgiffordbioscience.com

While specific radioligand binding studies for this compound have not been reported, the methodology is well-established for similar compounds. A radiolabeled version of the compound could be synthesized and used in saturation binding experiments to determine its affinity (Kd) for the target enzyme and the total number of binding sites (Bmax). giffordbioscience.com

Competition binding assays can also be performed, where the radiolabeled ligand competes with unlabeled compounds for binding to the target. nih.gov This allows for the determination of the binding affinities of a series of non-radiolabeled analogues. These studies are invaluable for understanding the structure-activity relationship (SAR) and for screening large numbers of compounds.

In Vivo Pre-clinical Imaging Studies Utilizing Radiolabeled Sulfamate Probes for Enzyme Expression Mapping

Preclinical imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), allow for the non-invasive visualization and quantification of biological processes in living organisms. acs.org By radiolabeling a sulfamate-based inhibitor, it is possible to create a molecular imaging probe to map the expression and activity of the target enzyme in vivo.

For instance, a derivative of this compound could be labeled with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F) for PET imaging or a gamma-emitting radionuclide like technetium-99m (⁹⁹mTc) for SPECT imaging. mdpi.com Following administration of the radiolabeled probe to a preclinical model, such as a mouse bearing a tumor xenograft, the distribution of the probe can be monitored over time.

These imaging studies can provide crucial information on whether the compound reaches its intended target in the body, the level of target expression in different tissues, and the compound's pharmacokinetic profile. This approach has been successfully used to visualize the biodistribution of various radiolabeled nanoparticles and targeted therapies in preclinical cancer models. nih.govacs.org

Development of Experimental Models for Assessing Target Modulation in vivo

To evaluate the in vivo efficacy of a compound like this compound, suitable animal models that recapitulate the human disease are essential. For hormone-dependent cancers, which are a primary target for STS inhibitors, several well-established models are available.

One widely used model is the nitrosomethyl-urea (NMU)-induced mammary tumor model in rats. oup.com These tumors are hormone-dependent and express high levels of STS activity. oup.com Another common approach involves using immunocompromised mice bearing xenografts of human cancer cell lines, such as MCF-7 cells that are stably overexpressing STS (MCF-7STS). mdpi.com

In these models, the efficacy of the sulfamate inhibitor can be assessed by monitoring its effect on tumor growth. For example, in ovariectomized mice with MCF-7STS xenografts, tumor growth can be stimulated by the administration of E1S. Treatment with an effective STS inhibitor, such as Irosustat or STX213, has been shown to significantly inhibit this E1S-driven tumor growth. mdpi.com These in vivo studies are a critical step in the preclinical evaluation process, providing evidence of the compound's therapeutic potential in a living organism.

Future Research Directions and Translational Prospects for N 4 Chlorobenzyl 2 Hydroxyphenylsulfamate

Exploration of Dual-Targeting and Multi-Targeting Approaches Utilizing Sulfamate (B1201201) Scaffolds

The sulfamate moiety is a versatile scaffold in medicinal chemistry, frequently employed in the design of agents that can interact with multiple biological targets. nih.gov This polypharmacological approach is particularly relevant for complex diseases where targeting a single pathway may be insufficient. nih.gov

For N-(4-chlorobenzyl)2-hydroxyphenylsulfamate, a key research avenue lies in exploring its potential as a dual-inhibitor. Sulfamate derivatives have shown promise in simultaneously targeting enzymes like steroid sulfatase (STS) and carbonic anhydrases (CAs), both of which are implicated in the progression of certain cancers. nih.govnih.gov A "drug-prodrug" strategy could be investigated, where the parent sulfamate compound inhibits one target (e.g., STS), and upon enzymatic hydrolysis, the resulting phenolic metabolite inhibits a second target (e.g., 17β-hydroxysteroid dehydrogenase type 1). acs.orgnih.gov This approach has been successfully implemented in developing treatments for estrogen-dependent diseases. acs.orgnih.gov

Future studies should, therefore, involve comprehensive screening of this compound against a panel of clinically relevant enzymes. researchgate.net This could reveal novel multi-targeting capabilities, leading to the development of more effective therapeutic agents with potentially reduced risks of drug resistance.

Development of Advanced Drug Delivery Systems for Enhanced Target Specificity

To maximize the therapeutic potential and minimize off-target effects of this compound, the development of advanced drug delivery systems is crucial. walshmedicalmedia.comwalshmedicalmedia.com Nanocarrier-based systems, such as liposomes, polymeric nanoparticles, and dendrimers, offer a promising avenue for achieving targeted delivery. walshmedicalmedia.comwalshmedicalmedia.comnih.gov

These nano-sized carriers can be engineered to specifically recognize and bind to biomarkers on diseased cells, ensuring precise drug delivery. walshmedicalmedia.com This is particularly advantageous in cancer therapy, where it can reduce the collateral damage to healthy tissues often associated with conventional chemotherapy. walshmedicalmedia.comwalshmedicalmedia.com The surface of these nanocarriers can be functionalized with targeting ligands like antibodies or peptides that have a high affinity for receptors overexpressed on target cells. walshmedicalmedia.com

Furthermore, nano-biomolecules can protect the encapsulated drug from degradation in the bloodstream, thereby enhancing its stability and bioavailability. walshmedicalmedia.comwalshmedicalmedia.com Controlled-release mechanisms can also be incorporated, allowing for the sustained release of the drug at the target site, which can improve treatment efficacy and reduce the frequency of administration. walshmedicalmedia.com

| Drug Delivery System | Key Features | Potential Advantages for this compound |

| Liposomes | Biocompatible, biodegradable, can encapsulate both hydrophilic and hydrophobic drugs. nih.gov | Improved bioavailability, reduced cytotoxicity. nih.gov |

| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable, tunable drug release. nih.gov | Controlled and sustained release, enhanced in vivo stability. nih.gov |

| Dendrimers | Well-defined, monodisperse structure, multivalency for targeting. | High drug loading capacity, precise targeting. |

| Microneedle Patches | Minimally invasive transdermal delivery. | Potential for patient self-administration, avoidance of first-pass metabolism. |

Integration with Advanced Bioanalytical Techniques for Metabolite Profiling and Stability Studies

A thorough understanding of the metabolic fate and stability of this compound is paramount for its clinical translation. Advanced bioanalytical techniques, particularly hyphenated chromatographic methods, are essential for this purpose. frontiersin.org

Untargeted metabolomics using ultra-high-performance liquid chromatography-high resolution tandem mass spectrometry (UHPLC-HRMS/MS) can provide a comprehensive profile of the compound's metabolites in biological matrices like urine, plasma, and serum. frontiersin.orgresearchgate.net This approach allows for the identification of both expected and unexpected biotransformation products. nih.gov The identification of sulfated metabolites can be achieved by monitoring for the neutral loss of SO3 (80 Da) or the presence of characteristic fragment ions such as m/z 80 (•SO3−) and m/z 97 (HSO4−). frontiersin.orgnih.gov

Stability testing is another critical component of preclinical development. europa.eu These studies should assess the physical, chemical, biological, and microbiological attributes of the active substance and its finished product under various storage conditions to establish a re-test period and ensure product quality and safety. europa.eu

| Analytical Technique | Application in this compound Research |

| UHPLC-HRMS/MS | Untargeted metabolite profiling in biological fluids. frontiersin.orgresearchgate.net |

| Data-Dependent Acquisition (DDA) | Systematic identification of sulfated metabolites based on fragmentation behavior. frontiersin.orgnih.gov |

| Validated Stability-Indicating Analytical Procedures | To monitor changes in physical, chemical, and biological attributes during storage. europa.eu |

Potential for Development as Diagnostic Radiotracers and Theranostic Agents

The structure of this compound may lend itself to the development of diagnostic radiotracers for positron emission tomography (PET) imaging. By incorporating a positron-emitting radionuclide, such as gallium-68, the molecule could be used to visualize and quantify the expression of its target enzymes or receptors in vivo. rsc.orgnih.gov

This opens the door to theranostics, an approach that combines diagnostic and therapeutic capabilities into a single agent. mdpi.com A theranostic version of this compound could be used to identify patients who are most likely to respond to treatment and to monitor the therapeutic response in real-time. nih.govmdpi.com The development of such agents would involve conjugating the sulfamate compound with a chelating agent for radiolabeling, while ensuring that its binding affinity for the target is maintained. nih.gov

Synergistic Research with Other Therapeutic Modalities

Investigating the synergistic potential of this compound in combination with other therapeutic modalities could lead to more effective treatment strategies. nih.gov Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)2-hydroxyphenylsulfamate to ensure high yield and purity?

- Methodological Answer : Multi-step synthesis is typically required, involving sulfonylation of hydroxylphenyl precursors followed by chlorobenzyl substitution. Reaction conditions (e.g., pH, temperature) must be tightly controlled to minimize by-products like sulfoxides or over-substituted derivatives. Purification via recrystallization or column chromatography is critical, with progress monitored by TLC and NMR .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding.

- IR spectroscopy to identify functional groups (e.g., sulfamate S=O stretches at ~1350–1200 cm⁻¹).

- X-ray crystallography for definitive bond-length and angle data, particularly to analyze intermolecular interactions like N–H⋯O hydrogen bonds .

Q. What methodologies are employed to analyze the solubility and stability of this compound under varying conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (chloroform) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Accelerated degradation studies under acidic/basic conditions (pH 2–12) and thermal stress (40–80°C), with HPLC to track decomposition products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified chlorobenzyl or hydroxyphenyl groups (e.g., fluorinated or nitro-substituted derivatives).

- Biological assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and enzyme inhibition (e.g., kinase profiling).

- Computational modeling : Use molecular docking to predict binding affinities to target proteins (e.g., receptors involved in inflammatory pathways) .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolism using LC-MS/MS in rodent models.

- Tissue distribution studies : Radiolabel the compound to track accumulation in target organs.

- In vitro-in vivo correlation (IVIVC) : Adjust assay conditions (e.g., serum protein binding) to better mimic physiological environments .

Q. What experimental approaches elucidate the interaction between this compound and biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with purified enzymes or receptors.

- Crystallography : Co-crystallize the compound with its target (e.g., cyclooxygenase-2) to identify binding pockets.

- Competitive binding assays : Use fluorescent probes to assess displacement by the compound in cellular lysates .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility checks : Repeat synthesis and characterization using standardized protocols (e.g., IUPAC guidelines).

- Cross-lab validation : Collaborate with independent labs to verify data.

- Advanced analytics : Use high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) to confirm purity and thermal behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.